Cas no 7441-28-3 (Benzenemethanamine, 4-methoxy-a-(4-methoxyphenyl)-, hydrochloride)
Benzenemethanamine, 4-methoxy-a-(4-methoxyphenyl)-, hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanamine, 4-methoxy-a-(4-methoxyphenyl)-, hydrochloride
- 7441-28-3
- bis(4-methoxyphenyl)methanamine hydrochloride
- MFCD09037230
- CS-0247832
- EN300-37430
- 1,1-bis(4-methoxyphenyl)methanamine hydrochloride
- Z381785760
- bis(4-methoxyphenyl)methanamine;hydrochloride
- SCHEMBL8894706
- AKOS004120902
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- Inchi: 1S/C15H17NO2.ClH/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12;/h3-10,15H,16H2,1-2H3;1H
- InChI Key: VUYJSDIFRBOLNX-UHFFFAOYSA-N
- SMILES: Cl.O(C)C1C=CC(=CC=1)C(C1C=CC(=CC=1)OC)N
Computed Properties
- Exact Mass: 279.103
- Monoisotopic Mass: 279.103
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 207
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.5A^2
Benzenemethanamine, 4-methoxy-a-(4-methoxyphenyl)-, hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37430-0.05g |
bis(4-methoxyphenyl)methanamine hydrochloride |
7441-28-3 | 95% | 0.05g |
$30.0 | 2023-02-10 | |
| Enamine | EN300-37430-0.1g |
bis(4-methoxyphenyl)methanamine hydrochloride |
7441-28-3 | 95% | 0.1g |
$45.0 | 2023-02-10 | |
| Enamine | EN300-37430-0.25g |
bis(4-methoxyphenyl)methanamine hydrochloride |
7441-28-3 | 95% | 0.25g |
$65.0 | 2023-02-10 | |
| Enamine | EN300-37430-0.5g |
bis(4-methoxyphenyl)methanamine hydrochloride |
7441-28-3 | 95% | 0.5g |
$103.0 | 2023-02-10 | |
| Enamine | EN300-37430-1.0g |
bis(4-methoxyphenyl)methanamine hydrochloride |
7441-28-3 | 95% | 1.0g |
$131.0 | 2023-02-10 | |
| Enamine | EN300-37430-2.5g |
bis(4-methoxyphenyl)methanamine hydrochloride |
7441-28-3 | 95% | 2.5g |
$251.0 | 2023-02-10 | |
| Enamine | EN300-37430-5.0g |
bis(4-methoxyphenyl)methanamine hydrochloride |
7441-28-3 | 95% | 5.0g |
$451.0 | 2023-02-10 | |
| Enamine | EN300-37430-10.0g |
bis(4-methoxyphenyl)methanamine hydrochloride |
7441-28-3 | 95% | 10.0g |
$757.0 | 2023-02-10 | |
| 1PlusChem | 1P019NCB-50mg |
bis(4-methoxyphenyl)methanamine hydrochloride |
7441-28-3 | 95% | 50mg |
$69.00 | 2025-03-18 | |
| 1PlusChem | 1P019NCB-100mg |
bis(4-methoxyphenyl)methanamine hydrochloride |
7441-28-3 | 95% | 100mg |
$85.00 | 2025-03-18 |
Benzenemethanamine, 4-methoxy-a-(4-methoxyphenyl)-, hydrochloride Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on Benzenemethanamine, 4-methoxy-a-(4-methoxyphenyl)-, hydrochloride
Benzenemethanamine, 4-methoxy-a-(4-methoxyphenyl)-, hydrochloride: A Comprehensive Overview
Benzenemethanamine, 4-methoxy-a-(4-methoxyphenyl)-, hydrochloride, with the CAS number 7441-28-3, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound, often referred to as N-(4-methoxyphenyl)-4-methoxybenzenemethanamine hydrochloride, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of two methoxy groups on the benzene ring and the amine functional group makes it a versatile intermediate for synthesizing various pharmacologically active molecules.
The hydrochloride salt form of this compound enhances its solubility in water, making it more suitable for various biochemical assays and pharmaceutical formulations. The compound's molecular structure, characterized by a benzene ring substituted with methoxy groups at the 4th and 6th positions and an amine group at the alpha position, contributes to its reactivity and interaction with biological targets.
In recent years, there has been growing interest in exploring the pharmacological potential of Benzenemethanamine, 4-methoxy-a-(4-methoxyphenyl)-, hydrochloride. Research has indicated that this compound may exhibit properties such as antioxidant, anti-inflammatory, and neuroprotective effects. These potential benefits stem from its ability to interact with various enzymes and receptors in the body. For instance, studies have suggested that it might inhibit the activity of certain kinases and modulate neurotransmitter release, which could be beneficial in treating neurological disorders.
The synthesis of Benzenemethanamine, 4-methoxy-a-(4-methoxyphenyl)-, hydrochloride involves multi-step organic reactions, typically starting from readily available aromatic precursors. The introduction of methoxy groups at specific positions on the benzene ring requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve this goal. The final step involves converting the free base into its hydrochloride salt to enhance stability and solubility.
The pharmacological evaluation of this compound has been conducted using both in vitro and in vivo models. In vitro studies have demonstrated its ability to inhibit the growth of certain cancer cell lines by inducing apoptosis. Additionally, it has shown promise in reducing inflammation by modulating cytokine production. In vivo studies have further supported these findings by demonstrating its ability to attenuate symptoms in animal models of inflammation and neurodegeneration.
The structural features of Benzenemethanamine, 4-methoxy-a-(4-methoxyphenyl)-, hydrochloride also make it a valuable scaffold for drug design. By modifying specific functional groups or introducing additional substituents, researchers can generate derivatives with enhanced pharmacological properties. This flexibility is particularly important in developing novel therapeutics that can target specific disease mechanisms more effectively.
The compound's potential applications extend beyond traditional pharmaceuticals. It has shown promise in the field of agrochemicals as a precursor for synthesizing herbicides and pesticides. Its ability to interact with biological targets suggests that it could be used to develop environmentally friendly alternatives to existing agrochemicals.
In conclusion, Benzenemethanamine, 4-methoxy-a-(4-methoxyphenyl)-, hydrochloride is a multifaceted compound with significant potential in pharmaceuticals and agrochemicals. Its unique structural properties and demonstrated pharmacological effects make it a valuable subject of research. As our understanding of its mechanisms of action continues to grow, so too will its applications in medicine and agriculture.
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